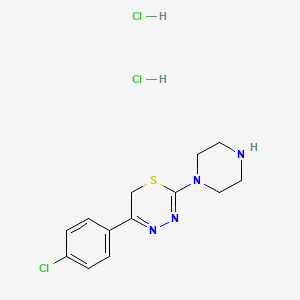

5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride

Descripción general

Descripción

5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride is a chemical compound that belongs to the class of thiadiazine derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a piperazine ring, and a thiadiazine ring

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as piperazine derivatives, have been found to exhibit significant effects on allergic reactions . These compounds are believed to interact with H1 receptors, which play a crucial role in allergic reactions .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, such as h1 receptors, leading to changes in the physiological response to allergens .

Biochemical Pathways

Similar compounds have been found to exhibit anti-allergic activities, suggesting that they may affect pathways related to allergic responses .

Pharmacokinetics

Similar compounds, such as cetirizine, are rapidly absorbed with a time to maximum concentration (tmax) of approximately 1 hour following oral administration .

Result of Action

Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching .

Análisis Bioquímico

Biochemical Properties

5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with serotonin receptors, acting as a non-selective serotonin receptor agonist and/or releasing agent . It also interacts with various enzymes involved in neurotransmitter metabolism, such as monoamine oxidase and tryptophan hydroxylase, influencing the levels of serotonin and other neurotransmitters in the brain . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the serotonin signaling pathway, leading to alterations in mood, cognition, and behavior . Additionally, it impacts gene expression by regulating the transcription of genes involved in neurotransmitter synthesis and degradation. The compound’s influence on cellular metabolism includes changes in energy production and utilization, which are critical for maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to serotonin receptors, leading to their activation and subsequent downstream signaling events . It also inhibits monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters, thereby increasing the levels of serotonin and other neurotransmitters in the brain . These molecular interactions are essential for understanding the compound’s therapeutic potential and its effects on biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation can occur over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to produce mild effects on neurotransmitter levels and behavior . At higher doses, it can lead to significant changes in mood, cognition, and behavior, as well as potential toxic or adverse effects . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and its safety profile in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to neurotransmitter metabolism. The compound interacts with enzymes such as monoamine oxidase and tryptophan hydroxylase, influencing the levels of serotonin and other neurotransmitters . These interactions affect metabolic flux and metabolite levels, which are essential for maintaining cellular homeostasis and understanding the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported across cell membranes via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These transport mechanisms are essential for understanding the compound’s pharmacokinetics and its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications are essential for directing the compound to its site of action, which is critical for understanding its mechanism of action and therapeutic potential.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorophenylhydrazine with carbon disulfide and an amine to form the thiadiazine ring. The piperazine ring is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sodium or potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process. These methods allow for better control over reaction conditions and reduce the reaction time .

Análisis De Reacciones Químicas

Types of Reactions

5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or alkaline conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Aplicaciones Científicas De Investigación

5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Industry: Utilized in the development of new materials and chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

Chlorcyclizine: Another piperazine derivative with antihistamine properties.

Clocinizine: A compound with similar chemical structure and pharmacological activities.

Uniqueness

5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride is unique due to its specific combination of a thiadiazine ring and a piperazine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Actividad Biológica

5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride is a compound of significant interest due to its diverse biological activities. This article aims to summarize the available research on its pharmacological properties, including antibacterial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 281.79 g/mol. Its structure includes a thiadiazine ring, which is known for contributing to various biological activities.

Antibacterial Activity

Research has demonstrated that compounds containing the thiadiazine moiety exhibit notable antibacterial properties. For instance, derivatives of thiadiazines have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.06 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the presence of the chlorophenyl and piperazine groups enhances the antibacterial efficacy.

Antitumor Activity

The anticancer potential of this compound has been explored in various studies. The compound has been linked to cytotoxic effects in several cancer cell lines. For example, compounds with similar structures have shown IC50 values less than 10 µg/mL against A-431 human epidermoid carcinoma cells, indicating potent antiproliferative activity . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can significantly influence the anticancer activity.

Other Pharmacological Activities

Beyond antibacterial and anticancer effects, compounds with thiadiazine structures have been reported to possess anti-inflammatory and hypoglycemic properties. The pharmacological behavior is often attributed to their ability to inhibit certain enzymes and modulate metabolic pathways .

Study 1: Antibacterial Efficacy

In a comparative study of various thiadiazine derivatives, it was found that those modified with piperazine exhibited enhanced antibacterial activity against a range of pathogens. The study highlighted the significance of substituent groups in optimizing the biological activity of these compounds .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity, particularly in breast cancer cell lines .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4S.2ClH/c14-11-3-1-10(2-4-11)12-9-19-13(17-16-12)18-7-5-15-6-8-18;;/h1-4,15H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAFSVXKURVWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(CS2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.